molecular formula C9H7ClN2O3 B1395458 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride CAS No. 1354962-50-7

3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

Cat. No.: B1395458
CAS No.: 1354962-50-7
M. Wt: 226.61 g/mol
InChI Key: JIJCLNNFNFHBEC-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a heteroaromatic carboxylic acid with the molecular formula C9H6N2O3 and a molecular weight of 190.03784 Da . Its structure features a 1,2-oxazole (isoxazole) ring carboxylated at the 5-position and substituted at the 3-position with a pyridin-2-yl group, presenting a multifunctional scaffold valuable for medicinal chemistry and drug discovery research. The compound is supplied as the hydrochloride salt to enhance its stability and solubility. The presence of both a nitrogen-rich heterocyclic core and a carboxylic acid functional group makes it a versatile building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions or as a precursor for amide formation . The significant patent interest, with this specific compound referenced in 33 patents, highlights its broad utility and application in the development of novel bioactive compounds and materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-pyridin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6;/h1-5H,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJCLNNFNFHBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354962-50-7
Record name 3-(pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
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Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-(pyridin-2-yl)-1,2-oxazole-5-carboxylic acid exhibit antimicrobial properties. A study demonstrated that certain structural modifications enhanced the compound's efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

HDL Cholesterol Stimulation
The compound has been identified as a stimulant for HDL cholesterol, which is crucial for cardiovascular health. It has shown promise in treating conditions like dyslipidemia and arteriosclerosis by increasing HDL levels without significant interaction with the CB1 receptor, minimizing potential side effects . This property positions it as a candidate for further development in cardiovascular therapies.

Biological Research

Buffering Agent in Cell Cultures
3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride serves as a non-ionic organic buffering agent in biological systems. Its pH stability range of 6 to 8.5 makes it suitable for maintaining optimal conditions in cell cultures . This application is critical in experimental setups where pH fluctuations can affect cellular processes.

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting specific pathways involved in metabolic disorders. Its ability to modulate enzyme activity highlights its role in biochemical assays aimed at understanding disease mechanisms and developing therapeutic interventions.

Chemical Reagent

Synthesis of Novel Compounds
In synthetic chemistry, this compound is used as a building block for creating more complex molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the synthesis of compounds with diverse biological activities .

Analytical Applications
The compound is also employed in analytical chemistry for the development of assays and detection methods due to its distinctive spectral properties. Its use in chromatography and mass spectrometry allows for the precise identification and quantification of substances in complex mixtures.

Case Studies and Research Findings

Study Application Findings
Antimicrobial ActivityEnhanced efficacy against bacterial strains with structural modifications.
Cardiovascular HealthEffective HDL cholesterol stimulant; potential for treating dyslipidemia.
Cell Culture BufferingMaintains pH stability; essential for optimal cell growth conditions.

Mechanism of Action

The mechanism by which 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride

  • Molecular Formula : C₈H₁₂Cl₂N₂O₂
  • Molecular Weight : 239.10 g/mol
  • CAS: Not explicitly listed (MDL: EN300-28320516)
  • Key Features : The morpholine substituent introduces a saturated six-membered ring with an oxygen atom, enhancing hydrophilicity compared to the aromatic pyridine group in the target compound. This structural difference may influence pharmacokinetic properties, such as metabolic stability .

3-(2-Aminopropan-2-yl)-1,2-oxazole-5-carboxylic Acid Hydrochloride

  • Molecular Formula : C₇H₁₁ClN₂O₃
  • Molecular Weight : 206.6 g/mol
  • CAS : 2138430-39-2
  • Key Features: The 2-aminopropan-2-yl group adds a branched aliphatic amine, which may improve solubility in aqueous media. This compound is marketed as a "versatile small molecule scaffold" for drug discovery, contrasting with the discontinued status of the pyridinyl analog .

3-[(tert-Butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

  • Molecular Formula: C₉H₁₃NO₅
  • Molecular Weight : 215.21 g/mol
  • CAS : 1798718-24-7
  • This derivative is reported as a hydrolysis product of pharmaceutical intermediates, highlighting its role in metabolite synthesis .

4-Methyl-1,3-thiazol-2-amine Hydrochloride

  • Molecular Formula : C₇H₁₄ClN₂O₂S
  • Molecular Weight : 211.71 g/mol
  • CAS : 1217983-12-4
  • Key Features : Replacing the oxazole core with a thiazole ring introduces sulfur, which can influence electronic properties and metal-binding capabilities. This compound’s applications in medicinal chemistry are distinct from oxazole derivatives .

Structural and Functional Analysis

Substituent Effects

  • Pyridine vs. In contrast, morpholine or aminoalkyl substituents prioritize solubility and hydrogen-bonding interactions .
  • Carboxylic Acid Hydrochloride : The hydrochloride salt enhances aqueous solubility, critical for bioavailability in drug formulations. Neutral esters (e.g., Boc-protected analogs) are more lipophilic, suited for prodrug strategies .

Research and Commercial Status

  • Availability: Discontinued commercial status (CymitQuimica) contrasts with active analogs like the morpholine and aminoalkyl derivatives .

Biological Activity

3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride (CAS Number: 1354962-50-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H7ClN2O3
  • Molecular Weight : 226.61 g/mol
  • CAS Number : 1354962-50-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

  • Antiviral Properties :
    • Compounds similar to 3-(Pyridin-2-yl)-1,2-oxazole derivatives have shown promising antiviral activity against several viruses. For example, related oxazole derivatives demonstrated efficacy against the influenza virus and HIV, with effective concentrations (EC50) in the micromolar range .
  • Cardiovascular Effects :
    • Research indicates that compounds containing pyridine and oxazole moieties can act as HDL cholesterol stimulants. This suggests potential applications in treating dyslipidemia and cardiovascular diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited.

Antiviral Activity

A study focusing on N-Heterocycles reported that certain oxazole derivatives exhibited significant antiviral effects. For instance, a closely related compound demonstrated an EC50 value of 3.98 μM against HIV type 1, indicating its potential as a lead candidate for further development in antiviral therapies .

Cardiovascular Applications

In a patent analysis, compounds similar to 3-(Pyridin-2-yl)-1,2-oxazole were noted for their ability to stimulate HDL cholesterol levels. This property is crucial for the management of cardiovascular diseases and presents a promising avenue for therapeutic exploration .

Comparative Table of Biological Activities

Activity Type Related Compounds EC50 Values (μM) Notes
AntiviralOxazole derivatives3.98Effective against HIV type 1
CardiovascularPyridine and oxazole derivativesNot specifiedPotential HDL cholesterol stimulants
AntimicrobialVarious derivativesNot specifiedLimited data on specific activity

Preparation Methods

Comparative Analysis of Methods

Method Yield Scalability Key Advantage
DPPA-Mediated 85–94% Moderate One-pot, no metal catalysts
Industrial Multi-Step 70–80% High Compatible with continuous flow
Chlorination 75–80% Low Effective for functional group retention

Critical Considerations

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for lab-scale syntheses. Industrial processes favor crystallization from ethanol/water mixtures.
  • By-Products : Over-chlorination can occur if POCl₃ is used in excess, necessitating strict stoichiometric control.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride, and how are yields optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclization of precursor heterocycles. For example, pyrazole-oxazole hybrids are often prepared through:

  • Step 1 : Cyclocondensation of pyridine derivatives with oxazole precursors under acidic conditions.
  • Step 2 : Carboxylic acid functionalization via ester hydrolysis (e.g., using HCl for hydrochlorination).
  • Yield Optimization : Purification via recrystallization (e.g., ethanol/water mixtures) and monitoring reaction progress with TLC or HPLC (>95% purity criteria, as seen in similar compounds ).
  • Key Reference : Analogous syntheses of pyrazole-carboxylic acid derivatives achieved yields of 18–89% after chromatographic purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). The pyridyl proton signals typically appear at δ 8.5–9.0 ppm, while oxazole protons resonate at δ 7.0–8.0 ppm .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt formation (broad O–H/N–H stretches ~2500–3000 cm⁻¹).
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ for free acid and [M-Cl]+ for hydrochloride salt) .

Q. How can researchers determine solubility and stability in aqueous buffers for biological assays?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (stock solution) followed by dilution in PBS (pH 7.4) or cell culture media. Precipitation thresholds are monitored via dynamic light scattering (DLS).
  • Stability Assays : Incubate at 37°C for 24–72 hours, analyze degradation products using LC-MS. For example, related oxazole derivatives showed <10% degradation under physiological conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Validation : Use orthogonal assays (e.g., fluorescence-based enzyme inhibition vs. MTT cytotoxicity assays) to distinguish target-specific effects from nonspecific toxicity.
  • Structural Analog Comparison : Benchmark against pyridoxal hydrochloride derivatives, which exhibit pH-dependent activity shifts due to protonation states .
  • Data Normalization : Control for batch-to-batch variability in hydrochloride salt purity (e.g., ICP-MS for chloride content) .

Q. How to design a stability study for long-term storage of the hydrochloride salt?

  • Methodological Answer :

  • Storage Conditions : Test under nitrogen atmosphere at –20°C, 4°C, and 25°C with varying humidity (0–75% RH).
  • Analytical Metrics : Monitor via:
  • XRPD : Crystallinity changes.
  • Karl Fischer Titration : Moisture uptake.
  • Stability-Indicating HPLC : Detect hydrolytic byproducts (e.g., free carboxylic acid).
  • Reference : Similar hydrochloride salts degraded <5% over 6 months at –20°C .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Docking Studies : Model interactions with enzyme active sites (e.g., pyridine ring coordination to metal ions in metalloenzymes).
  • Mutagenesis : Validate binding residues by comparing wild-type vs. mutant enzyme inhibition profiles.
  • Reference : Pyrazine-carboxamide analogs showed IC50 values in the nM-µM range via similar methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
Reactant of Route 2
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3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride

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